molecular formula C10H22N2O6S2 B1583367 1,4-Piperazinedipropanesulfonic acid CAS No. 5625-56-9

1,4-Piperazinedipropanesulfonic acid

Cat. No.: B1583367
CAS No.: 5625-56-9
M. Wt: 330.4 g/mol
InChI Key: PDLPTSJWDUCMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Piperazinedipropanesulfonic acid is a zwitterionic buffering agent widely used in biochemical and biological research. It is known for its ability to maintain stable pH levels in various experimental conditions, making it a valuable tool in modern biological laboratories .

Mechanism of Action

Target of Action

1,4-Piperazinedipropanesulfonic acid, also known as PIPPS, is primarily known for its role as a buffering agent in biochemical and biological research . It is a zwitterionic compound, meaning it contains both positive and negative charges, making it an effective buffer in maintaining pH levels in biological systems .

Mode of Action

The primary mode of action of this compound is to maintain the pH of the biological system in which it is used. As a buffering agent, it can absorb excess hydrogen or hydroxide ions, preventing significant changes in pH . This is crucial in many biological systems, as enzymes and other biochemical processes often require a specific pH range to function optimally .

Biochemical Pathways

This compound does not directly participate in biochemical pathways. Instead, it helps maintain the optimal conditions for these pathways to occur. By buffering the pH, it ensures that enzymes and other proteins involved in these pathways can function at their best .

Pharmacokinetics

As a buffering agent, its absorption, distribution, metabolism, and excretion (adme) would largely depend on the specific biological system in which it is used .

Result of Action

The primary result of the action of this compound is the maintenance of a stable pH in the biological system where it is used. This stability allows for optimal functioning of enzymes and other proteins, facilitating various biochemical reactions .

Action Environment

The efficacy and stability of this compound as a buffering agent can be influenced by various environmental factors. For instance, temperature and ionic strength can affect its buffering capacity. It is generally stable under a wide range of conditions, making it a reliable choice for many biological research applications .

Preparation Methods

1,4-Piperazinedipropanesulfonic acid can be synthesized through several routes. One common method involves the reaction of piperazine with 1,3-propanesultone under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as acetonitrile. The product is then purified through recrystallization or chromatography to achieve high purity .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost efficiency. The use of automated reactors and continuous flow systems can enhance the production process .

Chemical Reactions Analysis

1,4-Piperazinedipropanesulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,4-Piperazinedipropanesulfonic acid is extensively used in scientific research due to its buffering properties. Some of its applications include:

Comparison with Similar Compounds

1,4-Piperazinedipropanesulfonic acid is unique among buffering agents due to its specific pKa values and zwitterionic nature. Similar compounds include:

    3-(N-Morpholino)propanesulfonic acid (MOPS): Another zwitterionic buffer with different pKa values.

    2-(N-Morpholino)ethanesulfonic acid (MES): A commonly used buffer in biological research with a different buffering range.

    N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES): Another Good’s buffer with distinct properties

Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out for its versatility and effectiveness in maintaining pH stability across a broad range of conditions.

Properties

IUPAC Name

3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPTSJWDUCMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063966
Record name 1,4-Piperazinedipropanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5625-56-9
Record name 1,4-Piperazinedipropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5625-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedipropanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinedipropanesulfonic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Piperazinedipropanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1,4-dipropanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Piperazinedipropanesulfonic acid
Reactant of Route 2
Reactant of Route 2
1,4-Piperazinedipropanesulfonic acid
Reactant of Route 3
Reactant of Route 3
1,4-Piperazinedipropanesulfonic acid
Reactant of Route 4
Reactant of Route 4
1,4-Piperazinedipropanesulfonic acid
Reactant of Route 5
Reactant of Route 5
1,4-Piperazinedipropanesulfonic acid
Reactant of Route 6
Reactant of Route 6
1,4-Piperazinedipropanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.